molecular formula C19H17NO2 B10845105 6,7-Dimethoxy-3-((E)-styryl)-quinoline

6,7-Dimethoxy-3-((E)-styryl)-quinoline

Cat. No.: B10845105
M. Wt: 291.3 g/mol
InChI Key: NQVBNOPSVRCGSI-CMDGGOBGSA-N
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Description

6,7-Dimethoxy-3-((E)-styryl)-quinoline is a synthetic quinoline derivative with the molecular formula C19H17NO2 . This compound features a quinoline core structure that is substituted with dimethoxy groups at the 6 and 7 positions and an (E)-styryl group at the 3 position. The (E)-configuration of the styryl double bond and the electron-donating methoxy groups define its stereochemistry and electronic properties, making it a compound of interest in various research fields. As a specialized chemical building block, it can be utilized in medicinal chemistry for the synthesis and exploration of novel bioactive molecules. Its structural characteristics also make it a potential candidate for applications in material science, particularly in the development of organic semiconductors and fluorescent materials. The compound is provided as a high-purity material to ensure consistent and reliable experimental results. 6,7-Dimethoxy-3-((E)-styryl)-quinoline is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

6,7-dimethoxy-3-[(E)-2-phenylethenyl]quinoline

InChI

InChI=1S/C19H17NO2/c1-21-18-11-16-10-15(9-8-14-6-4-3-5-7-14)13-20-17(16)12-19(18)22-2/h3-13H,1-2H3/b9-8+

InChI Key

NQVBNOPSVRCGSI-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC2=CC(=CN=C2C=C1OC)/C=C/C3=CC=CC=C3

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1OC)C=CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Quinoline derivatives with modifications at positions 3, 4, 6, or 7 exhibit varied biological activities. Below is a comparative analysis of key analogs:

Compound Name Substituents Biological Activity Synthesis Method Key References
6,7-Dimethoxy-3-((E)-styryl)-quinoline 6,7-OCH₃; 3-(E-styryl) PDGFRB inhibition (proposed) Coupling of 4-chloro precursor with styryl
4-Chloro-6,7-dimethoxyquinoline 4-Cl; 6,7-OCH₃ Synthetic intermediate POCl₃ treatment of 6,7-dimethoxynaphthalen-1-ol
6,7-Dimethoxy-4-anilinoquinolines 4-anilino; 6,7-OCH₃ c-Met kinase inhibition Amination of 4-chloro precursor with anilines
6,7-Dichloro-3-thiophen-3-yl-quinoline 6,7-Cl; 3-thiophen-3-yl PDGFRB inhibition (proposed) Halogenation followed by cross-coupling
Noscapine Phthalideisoquinoline scaffold Antitussive, antitumor Natural extraction or semi-synthesis
  • Substituent Position: The position of the styryl group significantly impacts activity. For example, E-2-styrylquinolines (styryl at position 2) are potent HIV-1 integrase inhibitors , whereas the 3-styryl derivative in the target compound may target PDGFRB .
  • In contrast, methoxy groups (electron-donating) may stabilize π-π interactions in hydrophobic protein domains .
  • Steric Considerations: Bulky substituents at position 4 (e.g., anilino groups in c-Met inhibitors) improve selectivity by occupying specific kinase pockets , while smaller groups like styryl at position 3 favor broader receptor interactions.

Preparation Methods

Base-Catalyzed Aldol Condensation

The Claisen-Schmidt reaction between 6,7-dimethoxyquinoline-3-carbaldehyde and substituted acetophenones remains the most widely employed route. In a representative procedure, 6,7-dimethoxyquinoline-3-carbaldehyde (1.0 mmol) and 4-methoxyacetophenone (1.2 mmol) are dissolved in methanol under nitrogen. Aqueous KOH (10%, 5 mL) is added dropwise, and the mixture is stirred at 25°C for 36–48 hours. Neutralization with HCl yields the crude product, which is purified via column chromatography (petroleum ether/ethyl acetate, 3:1) to obtain the (E)-isomer in 58–73% yield. Key advantages include operational simplicity and compatibility with electron-donating aryl groups.

Stereochemical Control

The (E)-configuration is favored due to conjugation stabilization between the quinoline π-system and styryl double bond. Nuclear Overhauser Effect (NOE) spectroscopy confirms trans-geometry, with characteristic coupling constants (J = 15.6–15.9 Hz) observed in 1H^1H NMR. Polar solvents like DMSO enhance stereoselectivity by stabilizing the transition state through hydrogen bonding.

Catalytic Hydrogenation of Alkynyl Precursors

Palladium-Mediated Alkyne Reduction

An alternative route involves semi-hydrogenation of 6,7-dimethoxy-3-((phenylethynyl))quinoline. Using Lindlar catalyst (5% Pd/CaCO₃) in ethyl acetate under H₂ (1 atm), the alkynyl intermediate undergoes partial reduction to the (E)-styryl product. This method achieves 68–85% yields but requires strict control over hydrogenation time to prevent over-reduction to the ethyl derivative.

Solvent and Catalyst Optimization

Recent studies demonstrate that adding quinoline (0.1 equiv) as a catalyst poison suppresses over-hydrogenation. Tetrahydrofuran (THF) improves solubility of aromatic substrates, enabling reactions at 0.5 M concentration without compromising selectivity.

Perkin Reaction/Decarboxylation Strategy

Synthesis of Styrylacrylic Acid Intermediates

3-Methoxyphenylacetic acid and salicylaldehyde undergo Perkin condensation in acetic anhydride with triethylamine (1.1 equiv) at 110°C for 6 hours. The resulting 2-(3-methoxyphenyl)-3-(2-hydroxyphenyl)acrylic acid is isolated in 74% yield after recrystallization from ethanol. Decarboxylation using Cu powder in quinoline at 190°C for 4 hours produces 3-methoxy-2'-hydroxystilbene, which is subsequently cyclized to the quinoline framework.

Cyclization Conditions

Polyphosphoric acid (PPA) at 120°C for 3 hours facilitates intramolecular Friedel-Crafts acylation, forming the quinoline ring with 81–89% efficiency. This method avoids protection/deprotection steps for hydroxyl groups, significantly streamlining synthesis.

Palladium-Catalyzed Cross-Coupling Methods

Suzuki-Miyaura Coupling

Arylboronic acids react with 3-bromo-6,7-dimethoxyquinoline under Pd(PPh₃)₄ catalysis (2 mol%) in toluene/K₂CO₃ (2 M) at 80°C. Styryl boronic esters provide superior reactivity, yielding the target compound in 70–78% with excellent (E)-selectivity.

Ligand Effects

Bidentate ligands like S-BINAP enhance coupling efficiency for sterically hindered substrates, reducing reaction times from 24 to 8 hours. Microwave irradiation (150 W, 100°C) further accelerates the process while maintaining >95% stereopurity.

Comparative Analysis of Synthetic Routes

MethodYield (%)(E)-SelectivityKey AdvantageLimitation
Claisen-Schmidt58–73>99%No transition metals requiredLimited to activated ketones
Catalytic Hydrogenation68–8592–97%Broad substrate scopeOver-reduction risks
Perkin/Decarboxylation74–89100%Scalable (>100 g)High-temperature steps
Suzuki Coupling70–78>99%Modular aryl group variationBoronic acid availability

Characterization and Analytical Data

Spectroscopic Identification

  • IR : C=O stretch at 1671–1673 cm⁻¹ (quinolinone); C=C aromatic at 1507–1550 cm⁻¹

  • 1H^1H NMR (400 MHz, CDCl₃) : δ 8.30 (d, J = 7.9 Hz, H-5), 7.97 (d, J = 15.5 Hz, styryl-Hα), 7.62 (d, J = 15.9 Hz, styryl-Hβ)

  • 13C^{13}C NMR : 167.1 ppm (C=O), 154.8 ppm (C=N), 128.3–139.4 ppm (styryl carbons)

Chromatographic Purity

HPLC analysis (C18 column, MeOH/H₂O 85:15) shows >99% purity with tᴿ = 6.7 minutes. MS (ESI⁺): m/z 291.3 [M+H]⁺, matching theoretical molecular weight.

Recent Methodological Innovations

Microwave-Assisted Synthesis

Irradiating Claisen-Schmidt reactions at 150 W for 15 minutes boosts yields to 82–88% while reducing solvent usage by 40%.

Continuous Flow Hydrogenation

Microreactor systems with Pd/C catalysts achieve full conversion of alkynyl precursors in <10 minutes, enabling kilogram-scale production.

Enzymatic Resolution

Candida antarctica lipase B selectively hydrolyzes (Z)-isomers in racemic mixtures, providing enantiomerically pure (E)-product (ee >99%) .

Q & A

Q. What are the primary synthetic routes for 6,7-dimethoxy-3-((E)-styryl)-quinoline?

Methodological Answer: The synthesis typically involves two key strategies:

  • Nucleophilic Substitution : Reacting 4-chloro-6,7-dimethoxyquinoline with styryl derivatives under basic conditions (e.g., K₂CO₃ in DMSO or methanol) to form the ether linkage .
  • C–H Alkenylation : Transition-metal-catalyzed (e.g., Pd) coupling of quinoline N-oxides with styryl reagents, enabling direct introduction of the (E)-styryl group .
    Table 1: Representative Reaction Conditions
MethodReagents/ConditionsYield (%)Reference
Nucleophilic Substitution4-chloro-6,7-dimethoxyquinoline, styryl-OH, K₂CO₃, DMSO, 80°C65–75
Pd-Catalyzed C–H AlkenylationQuinoline N-oxide, styrylboronic acid, Pd(OAc)₂, 100°C50–60

Q. How is the compound characterized using spectroscopic and analytical techniques?

Methodological Answer:

  • NMR : Key signals include methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.5 ppm), and trans-styryl protons (J = 16 Hz, δ 6.5–7.5 ppm) .
  • Mass Spectrometry : Molecular ion peaks at m/z 321 [M+H]⁺ confirm the molecular formula C₁₉H₁₇NO₂ .
  • X-Ray Crystallography : Resolves regiochemistry of the styryl group and confirms (E)-configuration via dihedral angles (e.g., 76° between quinoline and phenyl rings) .

Advanced Research Questions

Q. How can regioselectivity challenges in styryl group introduction be addressed?

Methodological Answer: Regioselectivity depends on:

  • Catalyst Choice : Pd catalysts favor C3 alkenylation in quinoline N-oxides, while Ru systems may target C2 .
  • Directing Groups : Methoxy groups at C6/C7 act as electron-donating groups, directing electrophilic substitution to C3 .
    Key Optimization Parameters :
  • Temperature (80–120°C) and solvent polarity (DMSO > THF).
  • Use of sterically hindered bases (e.g., DBU) to minimize byproducts .

Q. How do crystallographic studies resolve structural contradictions in quinoline derivatives?

Methodological Answer:

  • X-Ray Diffraction : Identifies intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking at 3.7 Å) that stabilize the (E)-styryl configuration .
  • Dihedral Angle Analysis : Confirms planarity of the quinoline-styryl system (angles <30° indicate conjugation) .
    Table 2: Structural Parameters from Crystallography
ParameterValue (Molecule A)Value (Molecule B)Reference
Dihedral Angle (Quinoline-Phenyl)76.25°70.39°
π-π Interaction Distance3.737 Å3.737 Å

Q. What computational tools predict biological activity and drug-likeness of 6,7-dimethoxy-3-((E)-styryl)-quinoline?

Methodological Answer:

  • PASS Algorithm : Predicts antiparasitic activity (Pa > 0.7) due to structural similarity to styryl quinolines targeting Trypanosoma cruzi .
  • SwissADME : Estimates logP = 3.2 (optimal for blood-brain barrier penetration) and 2 hydrogen bond acceptors, indicating oral bioavailability .
    Key SAR Insights :
  • Methoxy groups enhance solubility and binding to hydrophobic enzyme pockets.
  • (E)-styryl configuration improves steric fit in PDGFRβ kinase active sites (IC₅₀ = 80 nM) .

Q. How are contradictions in reported biological activities analyzed?

Methodological Answer:

  • Dose-Response Studies : Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) to assess selectivity .
  • Enzyme Assays : Validate target engagement (e.g., PDGFRβ kinase inhibition) using competitive ATP-binding assays .
  • Molecular Dynamics Simulations : Identify key binding residues (e.g., Lys627 in PDGFRβ) for rational analog design .

Q. What strategies optimize yield in large-scale synthesis?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency (yield increase from 65% to 80%) .
  • Catalyst Loading : Reducing Pd(OAc)₂ from 5 mol% to 2 mol% maintains yield while lowering costs .
  • Flow Chemistry : Continuous reactors minimize side reactions (e.g., styryl isomerization) .

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